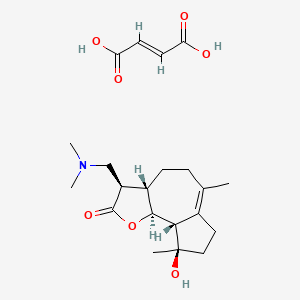
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine is a synthetic organic compound characterized by the presence of a benzenesulfonyl group and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a trifluorobut-2-en-1-amine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.
Scientific Research Applications
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and trifluoromethyl groups contribute to its reactivity and ability to interact with enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine.
Trifluorobut-2-en-1-amine Derivatives: Compounds with similar trifluoromethyl groups but different substituents.
Sulfonylated Amines: Compounds with sulfonyl groups attached to amine functionalities
Uniqueness
This compound is unique due to the combination of its benzenesulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H10F3NO2S |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6- |
InChI Key |
CQBDTOILYHIRIW-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


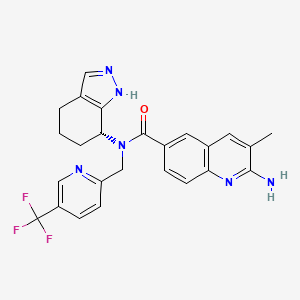
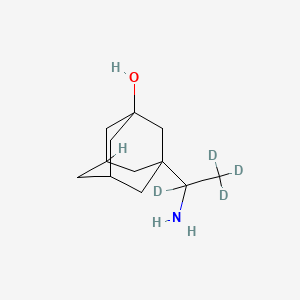
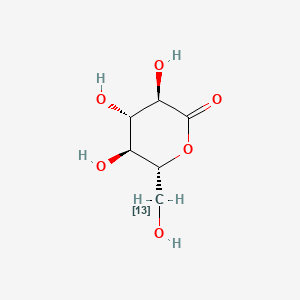
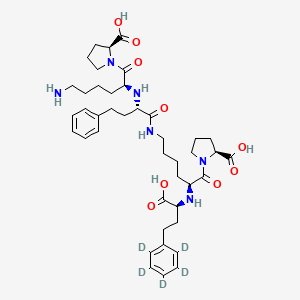
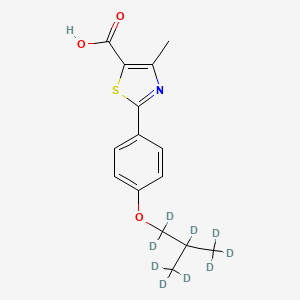
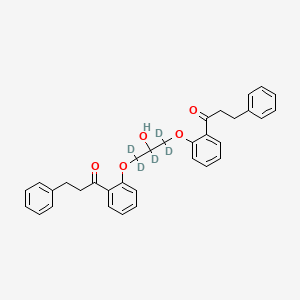
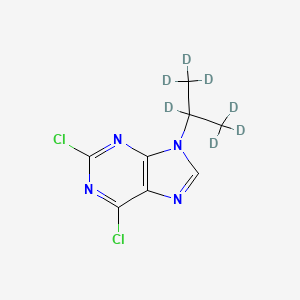
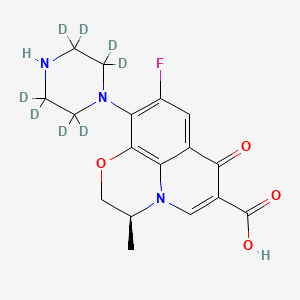
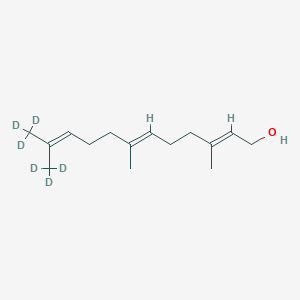
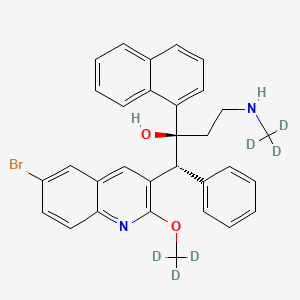
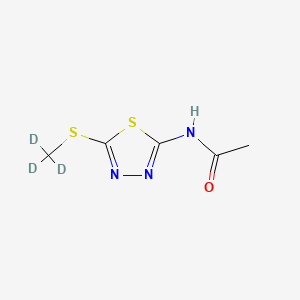
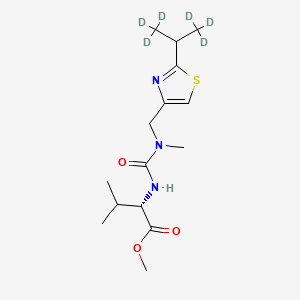
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
